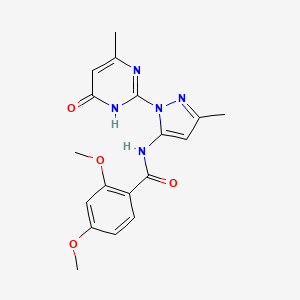

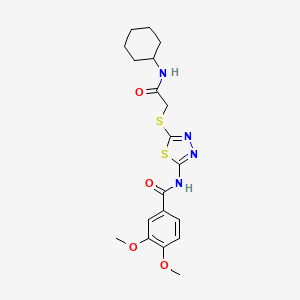

2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.

BenchChem offers high-quality 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is a part of broader research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a critical area of medicinal chemistry, as many pharmaceuticals are heterocyclic compounds. The synthesis of such complex molecules often involves multi-step reactions, including cyclocondensation, acylation, and microwave irradiative condensation, to build the desired scaffold and introduce functional groups that can modulate biological activity (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Biological Activity Screening

Compounds similar to 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide are often subjected to biological activity screening to discover new pharmacological properties. This includes evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents. For example, certain synthesized heterocyclic compounds have been assessed for their insecticidal and antibacterial potential, indicating the compound's relevance in developing new agents for pest and disease control (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Anticancer and Anti-Inflammatory Applications

Research on structurally related compounds has shown significant promise in anticancer and anti-inflammatory applications. Novel compounds synthesized from similar molecular frameworks have been screened for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of these molecules in managing pain, inflammation, and cancer (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).

Mechanistic Studies and Molecular Docking

Further research involves understanding the mechanism of action of these compounds through biochemical studies and molecular docking. By elucidating how these compounds interact with biological targets, researchers can refine their structures to enhance efficacy and selectivity. This approach is critical in drug design and development, where the goal is to create molecules with optimal pharmacological profiles (A. Rahmouni et al., 2016).

Antioxidant Properties

Some derivatives are evaluated for their antioxidant activity, which is crucial in developing treatments for oxidative stress-related diseases. For instance, compounds with the capability to protect against DNA damage induced by oxidative stress have notable implications in preventing diseases like cancer and neurodegenerative disorders (S. Bondock, Shymaa Adel & H. Etman, 2016).

properties

IUPAC Name |

2,4-dimethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-10-8-16(24)21-18(19-10)23-15(7-11(2)22-23)20-17(25)13-6-5-12(26-3)9-14(13)27-4/h5-9H,1-4H3,(H,20,25)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSGRPFPVKHTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135752923 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)

amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)